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molecular formula C16H14N2O5 B3058258 Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester CAS No. 88640-80-6

Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester

Cat. No. B3058258
M. Wt: 314.29 g/mol
InChI Key: GFIJIYJLXHWXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723538B2

Procedure details

A solution of 4-amino benzoic acid ethyl ester (1.95 g, 11.8 mmol) in dry dichloromethane (20.0 ml) was treated with triethylamine (1.31 g, 13.0 mmol) and cooled to 0° C. 3-Nitrobenzoyl chloride (2.00 g, 10.8 mmol) was added portion wise over 5 min. The mixture was stirred at 0° C. for 5 min, then at room temperature for 10 min. The reaction was quenched by addition of 20 ml of saturated NaHCO3. The organic phase was separated and filtered washing with dichloromethane. Drying of the solid under high vacuum yielded 4-(3-nitro-benzoylamino)-benzoic acid ethyl ester as a white solid (2.52 g, 74%), MS (ISP): m/e=315.1 (M+H+).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1)[CH3:2].C(N(CC)CC)C.[N+:20]([C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][CH:31]=1)[C:26](Cl)=[O:27])([O-:22])=[O:21]>ClCCl>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:26](=[O:27])[C:25]2[CH:29]=[CH:30][CH:31]=[C:23]([N+:20]([O-:22])=[O:21])[CH:24]=2)=[CH:7][CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)N)=O
Name
Quantity
1.31 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 20 ml of saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with dichloromethane
CUSTOM
Type
CUSTOM
Details
Drying of the solid under high vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)NC(C1=CC(=CC=C1)[N+](=O)[O-])=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.52 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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